2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzoic acid moiety
Properties
Molecular Formula |
C14H12ClNO5S |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-[(4-chloro-3-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-13-8-9(6-7-11(13)15)22(19,20)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
VBRQXQJMKQTOKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonation of 4-chloro-3-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfone derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxybenzoic acid
- 4-Chloro-3-methoxyphenylsulfonamide
- 2-Aminobenzoic acid
Uniqueness
2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its sulfonyl and benzoic acid moieties, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
